molecular formula C19H16N2O4 B12463407 5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide

5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide

Cat. No.: B12463407
M. Wt: 336.3 g/mol
InChI Key: POHZQGLZDIBODA-UHFFFAOYSA-N
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Description

“5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of nitro and methyl groups on the phenyl rings, as well as the furan ring, suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” typically involves multi-step organic reactions. One common method might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Furan Ring Formation: Cyclization reactions to form the furan ring.

    Amidation: Coupling of the furan carboxylic acid with the amine group to form the carboxamide.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Furans: From substitution reactions on the furan ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering biochemical pathways. The nitro and methyl groups could play a role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-methylphenyl)-N-(4-methylphenyl)furan-2-carboxamide: Lacks the nitro group.

    5-(4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide: Lacks the methyl group on the phenyl ring.

Uniqueness

The presence of both nitro and methyl groups in “5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H16N2O4/c1-12-3-5-14(6-4-12)20-19(22)18-10-9-17(25-18)16-8-7-15(21(23)24)11-13(16)2/h3-11H,1-2H3,(H,20,22)

InChI Key

POHZQGLZDIBODA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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